12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid
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Overview
Description
12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid is a triterpenoid compound derived from the Ganoderma lucidum species . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include acetylation and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as Ganoderma lucidum, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 12-Hydroxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid
- 12-Acetoxy-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid
- 12-Acetoxy-7-hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Uniqueness
12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid is unique due to its specific acetoxy group at the 12th position and its complex pentacyclic structure. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar triterpenoids .
Properties
IUPAC Name |
6-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNWXLKMWWVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Ganoderic acid F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98665-15-7 |
Source
|
Record name | Ganoderic acid F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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